An In-depth Technical Guide to 4-Allylphenyl Acetate (Chavicol Acetate)
An In-depth Technical Guide to 4-Allylphenyl Acetate (Chavicol Acetate)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Allylphenyl acetate, also known by its synonym chavicol acetate, is a phenylpropanoid ester with significant potential in synthetic chemistry and drug discovery. As the acetylated derivative of the naturally occurring phenol, chavicol, it possesses a unique trifecta of functional groups: a reactive terminal alkene (allyl group), a hydrolyzable ester, and an aromatic ring. This guide provides a comprehensive analysis of its chemical properties, synthesis, spectral characteristics, and reactivity. We will explore its role as a versatile synthetic intermediate and discuss its potential applications, drawing insights from its natural occurrence and the known biological activities of its precursor. This document is intended to serve as a core technical resource for researchers leveraging this compound in experimental design and development workflows.
Identification and Nomenclature
Understanding the precise identity of a chemical entity is foundational to any research endeavor. 4-Allylphenyl acetate is structurally distinct from its more commonly referenced isomer, allyl phenylacetate. The "4-allyl" designation specifies that the allyl group is attached directly to the fourth carbon of the phenyl ring, while the acetate group forms an ester with the phenolic hydroxyl group.
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IUPAC Name: 4-(prop-2-en-1-yl)phenyl acetate
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Synonyms: Chavicol acetate, 4-Allylphenol acetate
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CAS Number: 61499-22-7[1]
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Molecular Formula: C₁₁H₁₂O₂[1]
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Molecular Weight: 176.21 g/mol [1]
Below is a diagram illustrating the chemical structure and atom numbering scheme.
Caption: Structure of 4-Allylphenyl acetate (CAS 61499-22-7).
Physicochemical and Computational Properties
The physical and computationally derived properties of 4-allylphenyl acetate are crucial for predicting its behavior in various solvents, its potential for membrane permeability, and for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pleasant, fruity | [2] |
| Water Solubility | 162.9 mg/L @ 25 °C (estimated) | [3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 2.34 (calculated) | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis and Manufacturing
The primary and most direct route for the synthesis of 4-allylphenyl acetate is the esterification of its phenolic precursor, 4-allylphenol (chavicol). This reaction is a standard acetylation of a phenol.
Reaction Principle
Phenolic acetylation involves the reaction of a phenol with an acetylating agent, most commonly acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acetylating agent. The reaction can be catalyzed by either an acid or a base, or it can be performed under catalyst-free conditions, often with gentle heating.[4] For laboratory and industrial scale, using acetic anhydride is often preferred due to its lower cost and the fact that the only byproduct is acetic acid, which is less corrosive than the HCl produced from acetyl chloride.
Experimental Protocol: Acetylation of 4-Allylphenol
This protocol is adapted from established solvent-free methods for phenol acetylation.[5] The causality behind a solvent-free approach is rooted in green chemistry principles, aiming to reduce waste and simplify product purification. Heating to 60 °C provides sufficient activation energy to drive the reaction to completion in a reasonable timeframe without requiring a catalyst.[4]
Materials:
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4-Allylphenol (Chavicol, 1.0 mmol)
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Acetic Anhydride (1.5 mmol)
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25 mL Round-bottom flask
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Magnetic stirrer and stir bar (optional, for homogeneity)
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Oil bath preheated to 60 °C
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Diethyl ether
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
Procedure:
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Reaction Setup: To a 25 mL round-bottom flask, add 4-allylphenol (1.0 mmol). In a fume hood, add acetic anhydride (1.5 mmol) to the flask.
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Reaction Conditions: Gently swirl the flask to mix the reactants. Place the flask in a preheated oil bath at 60 °C. Allow the reaction to proceed for 7-12 hours.
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Expert Insight: While the reaction can proceed at room temperature, heating accelerates the rate significantly. Phenols are less nucleophilic than aliphatic alcohols, often requiring longer reaction times or higher temperatures.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
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Workup: After the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.
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Quenching: Dilute the reaction mixture with 20 mL of diethyl ether. Carefully transfer the solution to a separatory funnel.
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Neutralization: Wash the organic layer twice with 15 mL of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct and quench any remaining acetic anhydride.
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Self-Validation Check: Effervescence (CO₂ evolution) will be observed during the bicarbonate wash. Continue washing until the effervescence ceases, indicating complete neutralization.
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Drying and Concentration: Transfer the ether layer to a clean flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-allylphenyl acetate.
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Purification (if necessary): The product can be further purified by vacuum distillation or column chromatography on silica gel if high purity is required.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-allylphenyl acetate.
Spectroscopic Analysis (Predicted)
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¹H NMR:
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Acetyl Protons (CH₃): A sharp singlet is expected around δ 2.2-2.3 ppm (3H).
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Allyl Protons (CH₂-CH=CH₂):
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The benzylic CH₂ protons adjacent to the ring will appear as a doublet around δ 3.3-3.4 ppm (2H).
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The internal CH proton will be a complex multiplet between δ 5.9-6.1 ppm (1H).
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The terminal =CH₂ protons will appear as two distinct signals (doublet of triplets or multiplets) around δ 5.0-5.2 ppm (2H), due to cis and trans coupling to the internal proton.
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Aromatic Protons: The para-substituted ring will exhibit a classic AA'BB' system, appearing as two doublets between δ 7.0-7.3 ppm (4H).
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¹³C NMR:
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Acetyl Carbonyl (C=O): δ ~169 ppm.
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Acetyl Methyl (CH₃): δ ~21 ppm.
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Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-151 ppm). The carbon attached to the oxygen (C-O) will be the most downfield (~150 ppm), and the carbon attached to the allyl group (C-allyl) will be around δ ~137 ppm.
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Allyl Carbons: Three signals are expected: ~137 ppm (-CH=), ~116 ppm (=CH₂), and ~40 ppm (-CH₂-).
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Infrared (IR) Spectroscopy:
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C=O Stretch (Ester): A strong, sharp absorption band around 1760-1770 cm⁻¹ (characteristic for phenyl acetates).
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C-O Stretch (Ester): Strong bands in the 1200-1250 cm⁻¹ region.
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C=C Stretch (Alkene): A medium intensity band around 1640 cm⁻¹.
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C=C Stretch (Aromatic): Medium bands around 1600 and 1500 cm⁻¹.
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=C-H Bending (Alkene): Out-of-plane bends near 910 and 990 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A clear peak at m/z = 176.
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Key Fragmentation: The most prominent fragmentation would be the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion to give the 4-allylphenol radical cation at m/z = 134. This is a characteristic fragmentation pattern for phenyl acetates. A peak at m/z = 43 corresponding to the acetyl cation [CH₃CO]⁺ would also be expected.
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Chemical Reactivity
The reactivity of 4-allylphenyl acetate is a composite of its three key functional domains. This multi-functionality makes it a valuable intermediate for accessing a diverse range of more complex molecules.[2]
Reactions of the Allyl Group
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Isomerization: The terminal double bond can be isomerized to the thermodynamically more stable internal (propenyl) position using a base (e.g., potassium tert-butoxide) or a transition metal catalyst. This converts the allylphenyl moiety into a propenylphenyl group, creating an isomer, 4-(prop-1-en-1-yl)phenyl acetate (anethole acetate).
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Oxidation: The alkene is susceptible to oxidation. Treatment with osmium tetroxide (OsO₄) followed by a reducing agent would yield the corresponding diol. Ozonolysis would cleave the double bond to produce an aldehyde.
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Addition Reactions: The double bond can undergo standard electrophilic additions (e.g., hydrohalogenation, hydration) and radical additions. It can also participate in polymerization reactions.[2]
Reactions of the Ester Moiety
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Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to regenerate the parent phenol, 4-allylphenol (chavicol), and acetic acid (or acetate salt). This functionality makes the acetate group an effective protecting group for the phenol.
Reactions of the Aromatic Ring
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Electrophilic Aromatic Substitution: The acetoxy group is an ortho-, para-directing, but deactivating group due to the electron-withdrawing nature of the carbonyl. The allyl group is weakly activating. Electrophilic substitution (e.g., nitration, halogenation) would likely occur at the positions ortho to the allyl group (C3 and C5).
Diagram of Key Reactivities
Caption: Key reaction pathways for 4-allylphenyl acetate.
Applications in Research and Drug Development
Role as a Synthetic Intermediate
The primary value of 4-allylphenyl acetate in a research context is as a versatile chemical building block. The acetate serves as a robust protecting group for the phenol, allowing chemists to perform selective modifications on the allyl group. For example, the allyl group could be converted to an epoxide or an aldehyde, and the phenol could then be deprotected via simple hydrolysis for further functionalization. This strategy is crucial in multi-step syntheses of complex natural products and pharmaceutical agents.
Potential Biological and Pharmacological Activity
While 4-allylphenyl acetate itself is not extensively studied for its biological activity, significant insights can be drawn from its natural precursor, chavicol, and related compounds.
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Natural Occurrence: Chavicol acetate is a known constituent of the essential oil of Alpinia galanga (galangal).[3] Natural products and their derivatives are a cornerstone of drug discovery.
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Precursor Activity: Chavicol and its isomer eugenol exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The related compound methyl chavicol has demonstrated antioxidant and antilipase activities.[6]
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Drug Development Hypothesis: Acetylation is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a lead compound, such as increasing its lipophilicity to enhance membrane permeability. Therefore, 4-allylphenyl acetate is a logical target for synthesis and screening in programs aimed at developing new antioxidant, anti-inflammatory, or antimicrobial agents, using the known activity of chavicol as a starting point.
Safety, Handling, and Storage
Disclaimer: This information is for guidance only. Always consult the official Safety Data Sheet (SDS) from the supplier before handling the chemical.
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Hazard Identification: There is conflicting GHS information between suppliers. The more conservative data indicates potential hazards.[1]
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling should be performed in a well-ventilated fume hood.
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Handling: Avoid direct contact with skin and eyes, and avoid inhalation of vapors.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is 2-8°C.[1]
References
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The Good Scents Company. (n.d.). allyl phenyl acetate, 1797-74-6. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Allyl phenylacetate. PubChem Compound Database. Retrieved from [Link]
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Anbu, N., Nagarjun, N., Jacob, M., Kalaiarasi, J. M. V., & Dhakshinamoorthy, A. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 69-79. [Link]
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Anbu, N., Nagarjun, N., Jacob, M., Kalaiarasi, J. M. V., & Dhakshinamoorthy, A. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
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Doraswamy, S., & Pitchumani, K. (2013). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
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The Good Scents Company. (n.d.). chavicyl acetate, 61499-22-7. Retrieved from [Link]
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Li, Y., Lan, Z., Zhang, Z., et al. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. National Center for Biotechnology Information. Retrieved from [Link]
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Reddy, B., Reddy, P., Jasra, R., & Nagendrappa, G. (2006). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. ResearchGate. Retrieved from [Link]
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de Oliveira, J. R., de Menezes, C. C., de Souza, E. L., et al. (2021). Methyl Chavicol and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays. Hindawi. Retrieved from [Link]
- Google Patents. (n.d.). KR830001917B1 - Method for preparing 4-allyloxy-3-chloro phenyl acetic acid.
- Google Patents. (n.d.). US20060075679A1 - Acetylated wax compositions and articles containing them.
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Uddin, M. S., Al-Mamun, A., Al-Bari, M. A. A., et al. (2022). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. MDPI. Retrieved from [Link]
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Cardia, M. C., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 61499-22-7: 4-(prop-2-en-1-yl)phenyl acetate [cymitquimica.com]
- 3. chavicyl acetate, 61499-22-7 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
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